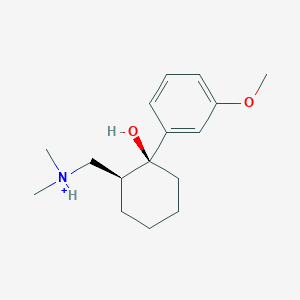
(S,S)-tramadol(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (S,S)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,S)-tramadol. It is an enantiomer of a (R,R)-tramadol(1+).
Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics :
- Tramadol hydrochloride (TrHC) is a synthetic analgesic drug acting on the central nervous system, primarily used for pain treatment. It inhibits serotonin reuptake, increasing serotonin concentration in the synaptic cleft. New drug delivery systems are being developed to enhance its efficacy and reduce side effects Vazzana et al., 2015.
Neuropharmacology :
- Tramadol's unique analgesic properties are due to both monoaminergic reuptake inhibition and opioid receptor agonism. It's a prodrug metabolized by CYP enzymes to more potent opioid analgesic metabolites, with genetic polymorphisms in CYP affecting its analgesic potency Miotto et al., 2017.
- It acts as an agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1), which is central to pain sensation. This action is suggested to contribute to both its analgesic effects and some local side effects like burning pain Marincsák et al., 2008.
Biochemical Properties :
- Tramadol's efficacy in various animal models of acute and chronic pain has been extensively studied. Its combined opioid and monoaminergic effects make it a unique analgesic, effective against different types of pain Bravo et al., 2017.
Pharmacogenetics and Metabolism :
- The metabolism of tramadol involves CYP2D6 and CYP3A4 to its active metabolite, O-desmethyltramadol, which significantly affects its analgesic efficacy and side-effect profile. Genetic polymorphisms in these enzymes can impact the drug's effectiveness and tolerability Klotz, 2003.
Neurological and Systemic Effects :
- Chronic tramadol administration has been shown to induce oxidative damage, inflammation, and apoptosis in rat brains, as well as altering cerebral monoamine neurotransmitters, indicating its potential neurotoxic effects with long-term use Mohamed & Mahmoud, 2019.
Clinical Applications in Pain Management :
- In clinical settings, tramadol has been effectively used for postoperative pain management, showing comparable efficacy to morphine but with fewer severe side effects, highlighting its potential in managing extremely severe postoperative pain Wiebalck et al., 2000.
Propiedades
Nombre del producto |
(S,S)-tramadol(1+) |
|---|---|
Fórmula molecular |
C16H26NO2+ |
Peso molecular |
264.38 g/mol |
Nombre IUPAC |
[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m0/s1 |
Clave InChI |
TVYLLZQTGLZFBW-GOEBONIOSA-O |
SMILES isomérico |
C[NH+](C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
SMILES canónico |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



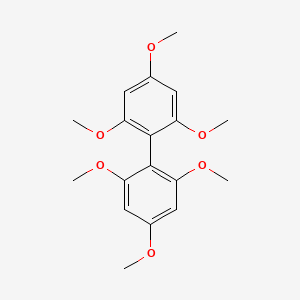



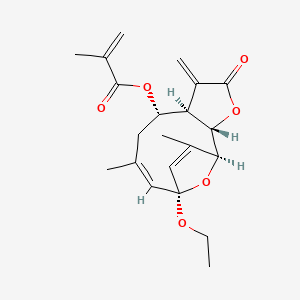
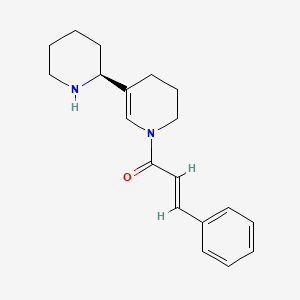


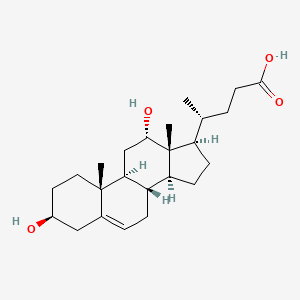


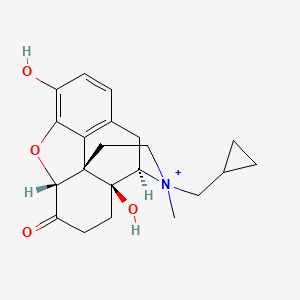
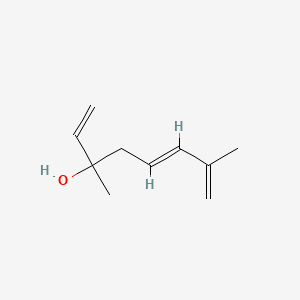
![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)